molecular formula C19H23N3O2S B6797932 N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide

N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide

Cat. No.: B6797932
M. Wt: 357.5 g/mol
InChI Key: MGFQFXCCDDBRDP-UHFFFAOYSA-N
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Description

N-[4-(2-bicyclo[221]heptanyl)-1,3-thiazol-2-yl]-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide is a complex organic compound with a unique structure that combines elements of bicyclic, thiazole, and isoindole frameworks

Properties

IUPAC Name

N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c23-19(22-7-13-14(8-22)17-4-3-16(13)24-17)21-18-20-15(9-25-18)12-6-10-1-2-11(12)5-10/h3-4,9-14,16-17H,1-2,5-8H2,(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFQFXCCDDBRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C3=CSC(=N3)NC(=O)N4CC5C(C4)C6C=CC5O6
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the bicyclo[2.2.1]heptane derivative, followed by the introduction of the thiazole ring through a cyclization reaction. The final step involves the formation of the epoxyisoindole structure and the attachment of the carboxamide group under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts to enhance reaction efficiency and the implementation of continuous flow reactors to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic thiazole derivatives and epoxyisoindole compounds. Examples include:

  • N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-4-methoxyoxane-4-carboxamide
  • N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide analogs

Uniqueness

What sets this compound apart is its combination of structural elements, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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